![molecular formula C20H15F2NOS2 B2964388 2-[4-(Difluoromethoxy)phenyl]-4-(thiophen-2-yl)-2,3-dihydro-1,5-benzothiazepine CAS No. 325474-49-5](/img/structure/B2964388.png)
2-[4-(Difluoromethoxy)phenyl]-4-(thiophen-2-yl)-2,3-dihydro-1,5-benzothiazepine
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Overview
Description
This compound is a benzothiazepine derivative. Benzothiazepines are a class of compounds that are structurally similar to benzodiazepines, and they contain a thiazepine ring fused to a benzene ring . The presence of the difluoromethoxy group and the thiophen-2-yl group further adds to the complexity of the compound .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzothiazepine core provides a rigid, planar structure, while the difluoromethoxy and thiophen-2-yl groups would add to the overall polarity and potentially the reactivity of the molecule .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would largely depend on the conditions and the reagents present. The benzothiazepine core is relatively stable, but the difluoromethoxy and thiophen-2-yl groups could potentially be involved in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the difluoromethoxy group could increase the compound’s polarity and potentially its solubility in polar solvents .Scientific Research Applications
Antimicrobial Activity
Research has shown that derivatives of 2,3-dihydro-1,5-benzothiazepines exhibit significant antimicrobial activity. These compounds have been synthesized and tested against a variety of bacterial and fungal strains, showing results comparable to established antimicrobials like ciprofloxacin and fluconazole (Kumar et al., 2013). The application of ultrasound irradiation has further improved the efficiency of synthesizing novel derivatives with potent antimicrobial properties (Chate et al., 2011).
Synthetic Methodologies
The synthesis of 2,3-dihydro-1,5-benzothiazepines has been enhanced through novel approaches, including a dilithiation method allowing for the creation of diverse structures (Katritzky et al., 2002). These methodologies open pathways for generating compounds with varied biological activities.
Anticonvulsant Properties
Several studies have focused on synthesizing benzothiazepine derivatives to evaluate their anticonvulsant potential. Compounds showing significant activity provide a foundation for developing new therapeutic agents (Garg et al., 2010).
Benzodiazepine Receptor Agonists
The exploration of 1,5-benzothiazepine derivatives as benzodiazepine receptor agonists has led to the identification of compounds with promising pharmacological profiles. These derivatives offer potential routes for the development of novel therapeutic agents with minimized side effects (Faizi et al., 2017).
Calcium Channel Blockers
Research into 1,5-benzothiazepine derivatives has also uncovered their potential as calcium channel blockers. These compounds show promise for cardiovascular diseases, highlighting their therapeutic versatility (Atwal et al., 1987).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[4-(difluoromethoxy)phenyl]-4-thiophen-2-yl-2,3-dihydro-1,5-benzothiazepine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F2NOS2/c21-20(22)24-14-9-7-13(8-10-14)19-12-16(17-6-3-11-25-17)23-15-4-1-2-5-18(15)26-19/h1-11,19-20H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGXPKSWDTWVKFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SC2=CC=CC=C2N=C1C3=CC=CS3)C4=CC=C(C=C4)OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F2NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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